Ethyl dodec-2-enoate
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Overview
Description
Ethyl dodec-2-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the fragrance industry due to its pleasant fruity odor. Ethyl dodec-2-enoate is also used as a flavoring agent in food products. However, this chemical compound has also been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Packing and Interaction
Ethyl dodec-2-enoate and its derivatives exhibit intriguing interactions in their crystal structures. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique N⋯π interactions, alongside hydrogen bonds, forming a zigzag double-ribbon structure. Similarly, its derivative, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, utilizes rare nonhydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond to form a 1-D double-column structure. These peculiar interactions contribute significantly to the molecular arrangement in crystal packing, showcasing the compound's versatility in forming complex structures (Zhang, Wu, & Zhang, 2011).
Catalysis and Synthesis
Ethyl dodec-2-enoate derivatives are pivotal in catalytic and synthetic applications. For example, α,ω-Bis(diphenylphosphino)-poly(ethylene glycol-400) and its rhodium carbonyl complex, attached to a poly(2-hydroxyethyl methacrylate) network on porous silica, create a supported catalytic liquid polymer phase used in the hydroformylation of ethyl undec-10-enoate. This demonstrates the compound's potential in catalyzing significant chemical reactions, broadening its applicability in industrial chemistry (Hong & Ruckenstein, 1993).
Organic Synthesis
In organic synthesis, ethyl dodec-2-enoate derivatives have been employed to synthesize complex molecules. A remarkable instance is the highly stereoselective allylic ethylation using alkoxytitanacyclopropane reagents, pivotal in creating (1R/S,7R)-1,7-dimethylnonyl propanoate, the Western corn rootworm sex attractant. This process highlights the compound's significant role in the synthesis of biologically active substances, underlining its importance in agricultural and pharmaceutical sectors (Isakov & Kulinkovich, 2008).
properties
CAS RN |
28290-90-6 |
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Product Name |
Ethyl dodec-2-enoate |
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
ethyl dodec-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
GZXNVYMVJSTRNI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)OCC |
SMILES |
CCCCCCCCCC=CC(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OCC |
synonyms |
(2E)-2-Dodecenoic Acid Ethyl Ester; Ethyl (E)-2-Dodecenoate; Ethyl trans-2-Dodecenoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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